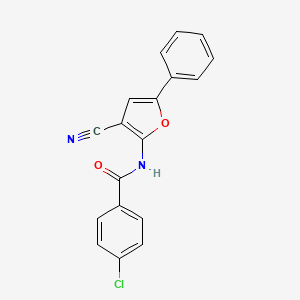

4-chloro-N-(3-cyano-5-phenylfuran-2-yl)benzamide

Description

4-Chloro-N-(3-cyano-5-phenylfuran-2-yl)benzamide is a benzamide derivative characterized by a furan ring substituted with a cyano group at position 3 and a phenyl group at position 3. The benzamide moiety is further substituted with a chlorine atom at the para position of the aromatic ring.

Properties

IUPAC Name |

4-chloro-N-(3-cyano-5-phenylfuran-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2O2/c19-15-8-6-13(7-9-15)17(22)21-18-14(11-20)10-16(23-18)12-4-2-1-3-5-12/h1-10H,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGLXFDPNFKWBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(O2)NC(=O)C3=CC=C(C=C3)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,4-Diketones

A widely adopted method involves cyclocondensation of 3-cyano-1-phenyl-1,4-diketone precursors with ammonium acetate under acidic conditions. For example, heating 3-cyano-1-phenyl-1,4-butanedione with ammonium acetate in acetic acid yields the furan ring, with the amine group introduced at position 2. This method achieves moderate yields (60–70%) but requires stringent temperature control to avoid side reactions.

Bromination-Cyanation Sequence

5-Phenylfuran-2-amine undergoes electrophilic bromination at position 3 using N-bromosuccinimide (NBS) in dichloromethane, yielding 3-bromo-5-phenylfuran-2-amine. Subsequent nucleophilic substitution with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C replaces bromine with a cyano group. While effective, this route is limited by the handling challenges of CuCN and moderate yields (55–65%).

Dearomatization Using Cyanonitrene Reagents

A novel approach employs cyanamide (H₂NCN) and iodobenzene diacetate (PhI(OAc)₂) in DMF to introduce the cyano group via dearomatization. This method, adapted from sulfilimine synthesis, selectively functionalizes the furan at position 3 without requiring pre-halogenated intermediates. Yields reach 75% under optimized conditions.

Amide Coupling Strategies

Acyl Chloride-Mediated Coupling

Reacting 3-cyano-5-phenylfuran-2-amine with 4-chlorobenzoyl chloride in dichloromethane (DCM) in the presence of triethylamine (TEA) forms the target amide. This method, while straightforward, often requires excess acyl chloride and yields 70–80% product after recrystallization.

HATU-Promoted Coupling

For higher efficiency, 4-chlorobenzoic acid is activated using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in DCM. Coupling with the furan amine proceeds at room temperature, achieving 85–90% yields. This method minimizes side products and is scalable for industrial applications.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Catalytic Enhancements

- Lewis acids (e.g., ZnCl₂) accelerate furan cyclization by facilitating diketone enolization.

- Palladium catalysts enable selective cyanation of bromofuran derivatives but increase costs.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Cyclocondensation | 60–70 | One-pot synthesis | Requires high-purity diketones |

| Bromination-Cyanation | 55–65 | Commercially available starting materials | Toxic reagents (CuCN) |

| Dearomatization | 75 | No pre-halogenation needed | Limited scalability |

| HATU coupling | 85–90 | High efficiency, mild conditions | Cost of HATU reagent |

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-cyano-5-phenylfuran-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry

4-chloro-N-(3-cyano-5-phenylfuran-2-yl)benzamide serves as a building block in organic synthesis, allowing researchers to create more complex molecules. Its unique structure makes it suitable for various synthetic pathways, including oxidation, reduction, and substitution reactions.

Biology

The compound has been investigated for its biological activities , particularly its potential as an antimicrobial and anticancer agent. Studies suggest that it may interact with specific biological targets, such as enzymes or receptors involved in disease processes. The cyano group enhances its electrophilic properties, potentially leading to interactions that modulate enzyme activity.

Medicine

In pharmaceutical development, this compound is explored for its therapeutic applications. Preliminary studies indicate favorable pharmacokinetic properties, including absorption and distribution characteristics that may enhance its efficacy as a drug candidate.

Industry

The compound is also utilized in the development of novel materials and chemical processes. Its unique functional groups can be exploited in creating new polymers or catalysts that exhibit enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-cyano-5-phenylfuran-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Antimicrobial Benzamides

Substitution Patterns and Antiviral Potential

- The benzimidazole ring’s planar structure and nitrogen atoms may enhance binding to viral proteases compared to the furan ring in the target compound, which lacks such heteroatoms .

- 4-Chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L1) (): This ligand, part of a secondary amine benzoylthiurea structure, demonstrates catalytic activity in Suzuki coupling reactions. The carbamothionyl group introduces sulfur-based reactivity, differing from the cyano-furan group’s electronic effects .

Table 2: Antiviral and Catalytic Benzamide Derivatives

Halogenation and Physicochemical Properties

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide () :

This fluorinated and brominated benzamide derivative highlights how halogen positioning affects molecular weight (MW = 443.27 g/mol) and lipophilicity. The target compound’s single chlorine substituent may result in lower molecular weight and altered bioavailability compared to polyhalogenated analogues .4-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide () :

With a pyridinylsulfanyl group, this compound (MW = 443.27 g/mol) demonstrates increased steric bulk and sulfur-based interactions, contrasting with the target compound’s furan ring .

Q & A

Basic: What are the recommended synthetic routes for 4-chloro-N-(3-cyano-5-phenylfuran-2-yl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves multi-step organic reactions, starting with the preparation of the furan-2-yl backbone. Key steps include:

- Amide Coupling : React 4-chlorobenzoyl chloride with 3-cyano-5-phenylfuran-2-amine under Schotten-Baumann conditions (water/dichloromethane biphasic system, NaOH as base) to form the benzamide core .

- Cyano Group Introduction : Use Knoevenagel condensation or nucleophilic substitution on pre-functionalized furan intermediates .

Optimization Strategies : - Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification adjustments.

- Catalysis : Palladium-based catalysts improve coupling efficiency in aryl halide intermediates .

- Temperature Control : Maintain 0–5°C during exothermic steps (e.g., acyl chloride addition) to minimize side reactions .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error for exact mass validation .

- X-ray Crystallography : Resolve steric effects of the 3-cyano substituent on furan ring planarity (e.g., dihedral angles between benzamide and phenylfuran moieties) .

Advanced: How can computational quantum chemistry guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Reaction Path Search : Use density functional theory (DFT) to model reaction intermediates and transition states for derivative synthesis. For example, evaluate energy barriers for nucleophilic substitution at the chloro position .

- Docking Studies : Simulate interactions with bacterial acps-pptase enzymes (a target for related benzamides) to predict binding affinity changes when introducing electron-withdrawing groups (e.g., -CF₃) .

- QSAR Modeling : Train models on existing bioactivity data (e.g., IC₅₀ values) to prioritize derivatives with optimal logP (2.5–3.5) and polar surface area (<90 Ų) for membrane permeability .

Advanced: How can researchers resolve contradictions in reported biological targets (e.g., enzyme vs. receptor binding)?

Methodological Answer:

Contradictions may arise from assay-specific conditions (e.g., pH, co-factors) or off-target effects. Mitigation strategies include:

- Comparative Binding Assays :

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics to both acps-pptase (bacterial target) and human GPCRs (common off-target) under identical buffer conditions .

- Validate with CRISPR-edited cell lines lacking suspected off-target receptors .

- Structural Analysis : Compare X-ray co-crystal structures of the compound with acps-pptase vs. receptor homologs to identify key hydrogen bonding residues (e.g., Arg-156 in acps-pptase vs. Tyr-320 in GPCRs) .

Advanced: What are the key considerations in studying reaction mechanisms under varying conditions (e.g., pH, solvent polarity)?

Methodological Answer:

- pH-Dependent Stability :

- Under acidic conditions (pH <4), the cyano group may hydrolyze to a carboxylic acid. Monitor via FT-IR for C≡N (2250 cm⁻¹) loss and C=O (1700 cm⁻¹) emergence .

- Solvent Effects :

- In polar solvents (e.g., DMSO), the benzamide adopts a planar conformation, favoring π-π stacking with aromatic residues in enzymes. Use molecular dynamics simulations to correlate solvent polarity with conformational flexibility .

- Oxidative Pathways :

- Employ cyclic voltammetry to identify oxidation potentials (e.g., Epa ≈ +1.2 V vs. Ag/AgCl for furan ring oxidation) and predict degradation products .

Advanced: How can researchers address discrepancies in reported solubility and bioavailability data?

Methodological Answer:

- Solubility Profiling :

- Bioavailability Optimization :

- Nanoformulation: Encapsulate in PLGA nanoparticles (size <200 nm) to enhance intestinal absorption. Validate via Caco-2 cell permeability assays (Papp >1×10⁻⁶ cm/s) .

Advanced: What strategies are recommended for validating the compound’s role in modulating bacterial vs. mammalian biochemical pathways?

Methodological Answer:

- Metabolomic Profiling :

- Treat bacterial (E. coli) and mammalian (HEK293) cells with the compound (10 µM, 24h). Analyze via LC-MS for pathway-specific metabolites (e.g., UDP-N-acetylglucosamine for bacterial cell wall synthesis; ATP/ADP ratios for mammalian energy pathways) .

- Transcriptomic Analysis :

- Perform RNA-seq to identify differentially expressed genes (e.g., downregulated murA in bacteria vs. upregulated CYP3A4 in mammalian cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.